
1,1-Diheptylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diheptylhydrazine: is an organic compound with the molecular formula C14H32N2 . It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond. This compound is known for its unique structure, where two heptyl groups are attached to the nitrogen atoms. It is a colorless to pale yellow liquid with a characteristic odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Diheptylhydrazine can be synthesized through the reaction of heptylamine with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
2 C7H15NH2 + N2H4→C14H32N2 + 2 H2O
Industrial Production Methods: Industrial production of this compound involves the continuous flow process where heptylamine and hydrazine hydrate are mixed in a reactor. The reaction mixture is then heated to the desired temperature, and the product is separated by distillation. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Diheptylhydrazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of azines or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines with various functional groups.
Aplicaciones Científicas De Investigación
1,1-Diheptylhydrazine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitrogen metabolism.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1,1-diheptylhydrazine involves its interaction with various molecular targets, primarily through the formation of covalent bonds with nucleophilic sites. The nitrogen-nitrogen single bond in the hydrazine moiety is highly reactive, allowing it to participate in various chemical reactions. The compound can inhibit enzymes by forming stable complexes with their active sites, thereby blocking their catalytic activity. Additionally, it can act as a reducing agent, donating electrons to other molecules and altering their chemical properties.
Comparación Con Compuestos Similares
1,1-Dimethylhydrazine: A simpler hydrazine derivative with two methyl groups attached to the nitrogen atoms.
1,1-Diphenylhydrazine: A hydrazine derivative with two phenyl groups attached to the nitrogen atoms.
1,1-Diethylhydrazine: A hydrazine derivative with two ethyl groups attached to the nitrogen atoms.
Comparison: 1,1-Diheptylhydrazine is unique due to its longer heptyl chains, which impart different physical and chemical properties compared to its simpler counterparts. The longer alkyl chains increase the hydrophobicity of the molecule, affecting its solubility and reactivity. Additionally, the steric hindrance provided by the heptyl groups can influence the compound’s interactions with other molecules, making it a valuable reagent in specific synthetic applications.
Propiedades
Número CAS |
6971-83-1 |
|---|---|
Fórmula molecular |
C14H32N2 |
Peso molecular |
228.42 g/mol |
Nombre IUPAC |
1,1-diheptylhydrazine |
InChI |
InChI=1S/C14H32N2/c1-3-5-7-9-11-13-16(15)14-12-10-8-6-4-2/h3-15H2,1-2H3 |
Clave InChI |
RFXFOKUOVOSNLG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN(CCCCCCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


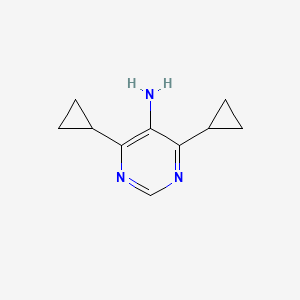

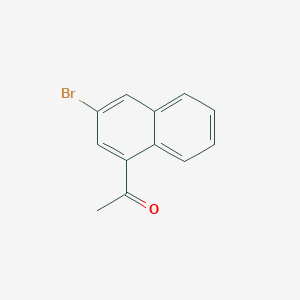
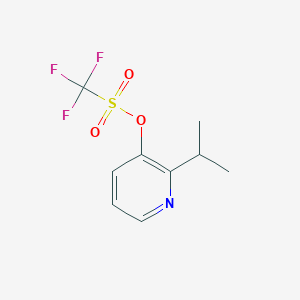





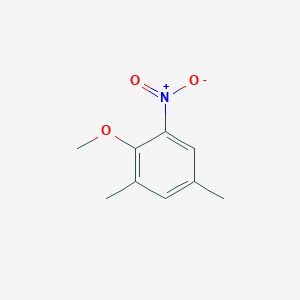
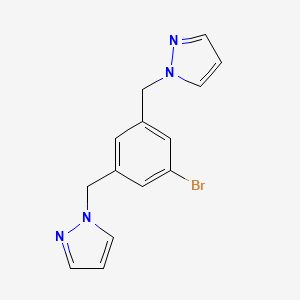
![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)


